![molecular formula C13H18BrN B13238975 N-[(2-bromophenyl)methyl]cyclohexanamine](/img/structure/B13238975.png)
N-[(2-bromophenyl)methyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromophenyl)methyl]cyclohexanamine is an organic compound with the molecular formula C13H18BrN It is a derivative of cyclohexanamine, where the amine group is bonded to a cyclohexane ring and a 2-bromophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 2-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-bromophenyl)methyl]cyclohexanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the cyclohexane ring to a more saturated form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethylcyclohexanamines.
Oxidation Reactions: N-oxide derivatives.
Reduction Reactions: De-brominated or more saturated cyclohexanamine derivatives.
Applications De Recherche Scientifique
N-[(2-bromophenyl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(2-bromophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the 2-bromophenyl group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The cyclohexanamine moiety can interact with hydrophobic pockets in proteins, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog without the 2-bromophenyl group.
N-[(2-chlorophenyl)methyl]cyclohexanamine: Similar structure but with a chlorine atom instead of bromine.
N-[(2-fluorophenyl)methyl]cyclohexanamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-[(2-bromophenyl)methyl]cyclohexanamine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with chlorine or fluorine analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18BrN |
|---|---|
Poids moléculaire |
268.19 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H18BrN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2 |
Clé InChI |
SZWYEEAPFMFWMU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13238892.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
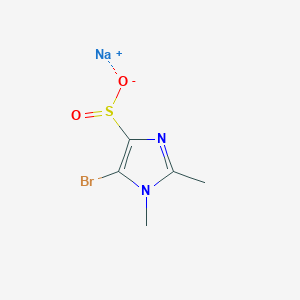
amine](/img/structure/B13238931.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)
![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B13238939.png)
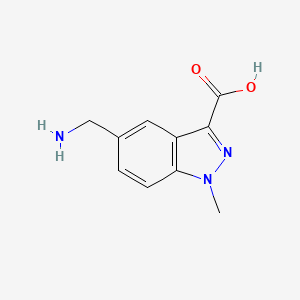
amine](/img/structure/B13238950.png)
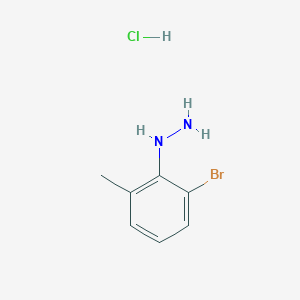
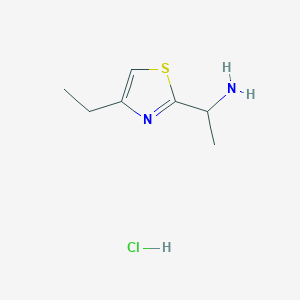
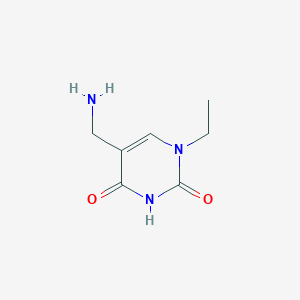
![N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine](/img/structure/B13238969.png)
![(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13238983.png)
